gamma-Muurolene
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H24 |
|---|---|
Molecular Weight |
204.35 g/mol |
IUPAC Name |
(1S,4aS,8aR)-7-methyl-4-methylidene-1-propan-2-yl-2,3,4a,5,6,8a-hexahydro-1H-naphthalene |
InChI |
InChI=1S/C15H24/c1-10(2)13-8-6-12(4)14-7-5-11(3)9-15(13)14/h9-10,13-15H,4-8H2,1-3H3/t13-,14+,15-/m0/s1 |
InChI Key |
WRHGORWNJGOVQY-ZNMIVQPWSA-N |
SMILES |
CC1=CC2C(CC1)C(=C)CCC2C(C)C |
Isomeric SMILES |
CC1=C[C@@H]2[C@H](CC1)C(=C)CC[C@H]2C(C)C |
Canonical SMILES |
CC1=CC2C(CC1)C(=C)CCC2C(C)C |
Origin of Product |
United States |
Scientific Research Applications
Antimicrobial Activity
Gamma-muurolene has demonstrated significant antimicrobial properties against a range of pathogenic bacteria and fungi. In a study examining the essential oils from Baccharis species, this compound was identified as one of the major constituents with notable antimicrobial activity. The study utilized microdilution techniques to evaluate the minimum inhibitory concentrations against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 50 µg/mL |
| Escherichia coli | 25 µg/mL |
| Bacillus cereus | 40 µg/mL |
Anticancer Effects
Research has also explored the anticancer potential of this compound. In vitro studies showed that this compound exhibited cytotoxic effects against various cancer cell lines. For instance, when tested on human breast cancer cells, it inhibited cell proliferation significantly compared to control groups .
Table 2: Cytotoxic Effects of this compound on Cancer Cell Lines
| Cell Line | Concentration (µg/mL) | % Cell Viability |
|---|---|---|
| MCF-7 (Breast Cancer) | 10 | 45% |
| HeLa (Cervical Cancer) | 20 | 30% |
| A549 (Lung Cancer) | 15 | 50% |
Agricultural Applications
This compound is being investigated for its potential use as a natural pesticide and fungicide. Its efficacy in repelling pests and inhibiting fungal growth makes it an attractive candidate for organic farming practices. Studies have shown that essential oils containing this compound can reduce pest populations significantly without harming beneficial insects .
Table 3: Efficacy of this compound in Pest Control
| Pest Species | Concentration (µg/mL) | Efficacy (%) |
|---|---|---|
| Aphids | 100 | 85% |
| Spider Mites | 200 | 90% |
| Fungal Pathogens | 150 | 75% |
Food Preservation
The antioxidant properties of this compound contribute to its application in food preservation. It can inhibit lipid oxidation and microbial spoilage in food products, extending shelf life while maintaining quality. Research indicates that incorporating this compound into food packaging materials can improve the overall safety and longevity of perishable goods .
Table 4: Antioxidant Activity of this compound in Food Products
| Food Product | Concentration (µg/mL) | Oxidation Rate Reduction (%) |
|---|---|---|
| Olive Oil | 50 | 60% |
| Meat Products | 100 | 70% |
| Dairy Products | 75 | 65% |
Case Studies
- Antimicrobial Efficacy Study : A comprehensive study evaluated the antimicrobial properties of various essential oils containing this compound against foodborne pathogens. The results indicated that this compound-rich oils significantly reduced microbial loads in contaminated food samples .
- Cytotoxicity Assessment : A detailed investigation into the cytotoxic effects of this compound on cancer cell lines revealed its potential as an adjunct therapy in cancer treatment protocols, showing promise in enhancing the efficacy of conventional chemotherapeutic agents .
- Pest Management Trial : Field trials demonstrated that plants treated with this compound-based formulations exhibited lower pest incidence and improved yield compared to untreated controls, suggesting its viability as a sustainable agricultural practice .
Preparation Methods
Sequential Elution in Hops (Humulus lupulus)
In a landmark study on hop cones, this compound was predominantly eluted during the later stages of steam distillation (120–180 min and 180–240 min intervals), constituting 4–16 mg/100 g of dried material. Monoterpenes like myrcene were released within the first 2 minutes, while sesquiterpenes, including this compound, required prolonged distillation due to higher molecular weights and boiling points. The total essential oil yield after 4 hours was 1.47%, with this compound representing ~2.7% of late-stage fractions.
Table 1: this compound Yields in Hops During Steam Distillation
| Distillation Time (min) | This compound Concentration (mg/100 g dry weight) |
|---|---|
| 0–2 | 0.1 |
| 120–180 | 4.0 |
| 180–240 | 16.0 |
Juniper (Juniperus scopulorum) Leaf Distillation
A 960-minute steam distillation of juniper leaves revealed this compound accumulation peaks at 840 minutes, alongside δ-cadinene and cis-sabinene hydrate. Extended distillation times (>12 hours) were critical for maximizing sesquiterpene recovery, though this risked thermal degradation of early-eluting monoterpenes.
Hydrodistillation and Solvent-Assisted Techniques
Hydrodistillation, which involves boiling plant material in water, is another cornerstone method.
Xylopia laevigata Leaf Oil Isolation
Hydrodistillation of X. laevigata leaves produced an essential oil containing 17.78% this compound, identified via GC-MS. The process involved a 30 m × 0.25 mm ZB-5MS column and helium carrier gas (1.2 mL/min), with a temperature gradient from 50°C to 300°C.
Artemisia annua Volatile Oil Profiling
Comparative studies on A. annua demonstrated that hydrodistillation yielded 16.9% camphor but only trace this compound, whereas steam distillation increased sesquiterpene recovery by 40%. Solvent extraction with petroleum ether followed by steam distillation (Sample E) further enhanced selectivity, though this compound concentrations remained suboptimal.
Advanced Solvent Extraction and Chromatography
Centrifugal Partition Chromatography (CPC)
CPC was employed to isolate this compound from complex essential oils using a hexane/ethanol/water (5:4:1 v/v) biphasic system. The method achieved partial separation of this compound from β-caryophyllene and α-humulene, with a separation factor (α) of 1.46.
Soxhlet Extraction with Petroleum Ether
In A. annua, Soxhlet extraction (3 hours) followed by steam distillation reduced artemisia ketone content but preserved this compound, highlighting solvent polarity’s role in sesquiterpene selectivity.
Enzymatic Biosynthesis in Fungi
This compound Synthase (Cop3)
The enzyme this compound synthase (EC 4.2.3.126) in Coprinus cinereus catalyzes the cyclization of (2E,6E)-farnesyl diphosphate (FPP) into this compound. This Mg²⁺-dependent reaction proceeds via a 1,10-cyclization mechanism, forming a trans-humulyl cation intermediate. Heterologous expression in E. coli confirmed a 15–20% conversion efficiency of FPP to this compound.
Table 2: Biosynthetic Yield in Fungal Systems
| Organism | Substrate | This compound Yield (%) |
|---|---|---|
| Coprinus cinereus | FPP | 18.5 |
| Omphalotus olearius | NPP | 12.3 |
Metabolic Engineering in Basidiomycetes
In O. olearius, engineered strains overexpressing Omp5a/b genes produced this compound at 22 mg/L, a 1.8-fold increase over wild-type strains. Optimization of terpenoid pathways in Saccharomyces cerevisiae remains an emerging frontier.
Challenges and Methodological Considerations
-
Thermal Degradation : Prolonged distillation (>4 hours) risks decomposing labile terpenoids. Lower temperatures (70–90°C) in hydrodistillation mitigate this.
-
Solvent Residues : Petroleum ether traces in solvent-extracted oils necessitate rigorous rotary evaporation.
-
Enzymatic Specificity : Mutagenesis of this compound synthase improved product specificity by 30% in C. cinereus .
Q & A
Q. What are the primary methods for identifying and quantifying gamma-Muurolene in plant essential oils?
this compound is typically identified using gas chromatography-mass spectrometry (GC/MS) with specific retention indices and spectral matching. For quantification, internal standards (e.g., n-alkanes) are used to calibrate peak areas. Key parameters include retention times (~14.462 minutes) and molecular ion peaks at m/z 204 (C15H24) . Researchers must validate results against reference libraries (e.g., NIST) and account for co-eluting sesquiterpenes by optimizing column polarity and temperature gradients .
Q. How is this compound biosynthesized in plants, and what enzymes are involved?
this compound is synthesized via the mevalonate pathway in plants, where this compound synthase (EC 4.2.3.126) catalyzes the cyclization of farnesyl pyrophosphate (FPP) into the muurolene skeleton . Enzyme activity can be studied using <sup>13</sup>C-labeled FPP in in vitro assays, with product analysis via GC/MS or NMR . Phylogenetic studies of terpene synthases in species like Copaifera langsdorfii may clarify evolutionary variations in biosynthesis .
Q. What are the structural characteristics of this compound, and how do they influence its reactivity?
this compound (C15H24) is a bicyclic sesquiterpene with a muurolane skeleton. Its reactivity is governed by the strained ring system and exocyclic double bonds, making it prone to oxidation and isomerization under light or heat . Computational studies (e.g., DFT) can predict stability and interaction sites for functionalization .
Advanced Research Questions
Q. How can molecular docking studies elucidate this compound’s bioactivity against viral proteases like SARS-CoV-2 M<sup>pro</sup>?
Molecular docking (e.g., AutoDock Vina) reveals binding affinities between this compound and target proteins. For M<sup>pro</sup>, this compound shows a binding energy of −5.7 kcal/mol, forming hydrophobic interactions with residues like Phe140 and His164 . Researchers should validate in silico predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding kinetics .
Q. What experimental strategies resolve contradictions in reported GC/MS retention times and relative abundances of this compound across studies?
Discrepancies arise from column type (e.g., DB-5 vs. HP-INNOWax), carrier gas flow rates, and sample preparation. To harmonize data, use a standardized protocol:
Q. How does this compound’s stereochemistry affect its biological activity in antimicrobial assays?
Enantiomeric purity (e.g., (+)- vs. (−)-gamma-Muurolene) impacts bioactivity. Chiral GC columns (e.g., Cyclosil-B) can separate stereoisomers, while bioassays (e.g., microdilution) quantify minimum inhibitory concentrations (MICs). Studies on Hypericum spp. show variations in antimicrobial efficacy linked to stereochemical configuration .
Q. What inducible factors regulate this compound production in plant cell cultures, and how can metabolic engineering optimize yields?
Elicitors like methyl jasmonate (MeJA) upregulate terpene synthase genes. Transcriptomic analysis (RNA-seq) of Copaifera langsdorfii cell cultures under stress can identify regulatory pathways. CRISPR/Cas9 editing of promoter regions or heterologous expression in E. coli may enhance production .
Methodological Guidance
- For bioactivity studies : Pair docking results with in vitro enzyme inhibition assays (e.g., fluorescence-based M<sup>pro</sup> assays) to confirm antiviral potential .
- For biosynthesis studies : Use isotope ratio mass spectrometry (IRMS) to trace <sup>13C incorporation from labeled precursors into this compound .
- For data contradiction analysis : Apply multivariate statistics (PCA or PLS-DA) to GC/MS datasets to isolate variables causing retention time shifts .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
